4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid
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Overview
Description
4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone moiety, and a butanoic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Introduction of the Fluoro and Propoxy Groups: The fluoro and propoxy groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Thiazolidinone Moiety: This step involves the cyclization of a thiourea derivative with a halogenated carboxylic acid.
Coupling Reactions: The final step involves coupling the pyrazole and thiazolidinone intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone and pyrazole derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and infections.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid
- 4-((5Z)-5-{[3-(3-Fluoro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid
Uniqueness
The unique combination of a fluoro group, a propoxy group, and the thiazolidinone moiety in 4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid distinguishes it from similar compounds
Properties
CAS No. |
623936-24-3 |
---|---|
Molecular Formula |
C26H24FN3O4S2 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C26H24FN3O4S2/c1-2-13-34-21-11-10-17(14-20(21)27)24-18(16-30(28-24)19-7-4-3-5-8-19)15-22-25(33)29(26(35)36-22)12-6-9-23(31)32/h3-5,7-8,10-11,14-16H,2,6,9,12-13H2,1H3,(H,31,32)/b22-15- |
InChI Key |
SGRKVYBCUWBCFL-JCMHNJIXSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)F |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)F |
Origin of Product |
United States |
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